Immunoassay Sensitivity for Synergist Detection
Trimethoprim pentanoic acid, when used as the hapten to generate monoclonal antibody TMP/2G1, enables a broad-spectrum ic-ELISA with IC50 values ranging from 0.119 to 4.354 µg L⁻¹ across six antibacterial synergists. This represents an approximately 2.3-fold improvement in sensitivity for trimethoprim detection (IC50 = 0.232 µg L⁻¹) compared to alternative hapten designs reported in prior work, where mAb against TMP exhibited an IC50 of 1.98 µg L⁻¹ [1]. The cross-reactivity profile achieved with trimethoprim pentanoic acid-derived antibody spans 48.2%–418.7% for five antibacterial synergists, confirming its utility as a class-selective reagent [2].
| Evidence Dimension | IC50 for trimethoprim detection in ic-ELISA |
|---|---|
| Target Compound Data | 0.232 µg L⁻¹ (mAb TMP/2G1 generated from trimethoprim carboxylic derivative) |
| Comparator Or Baseline | 1.98 µg L⁻¹ (mAb generated from 3,4,5-trimethoxyphenylacetic acid hapten) |
| Quantified Difference | Target compound-derived antibody achieves ~8.5-fold lower IC50 (improved sensitivity) |
| Conditions | Indirect competitive ELISA; phosphate buffer; optimal coating antigen and antibody concentrations |
Why This Matters
Lower IC50 values directly translate to higher assay sensitivity, enabling detection of antibacterial synergist residues at lower concentrations in food matrices, which is critical for meeting regulatory maximum residue limits.
- [1] Chen Y, Liu L, Xie Z, Zhu J, Song S, Kuang H. Gold immunochromatographic assay for trimethoprim in milk and honey samples based on a heterogenous monoclonal antibody. Food Agric Immunol. 2017;28(6):1046-1057. DOI: 10.1080/09540105.2017.1325843. IC50 of mAb against TMP: 1.98 µg L⁻¹. View Source
- [2] Han X, et al. Broad-spectrum monoclonal antibody and a sensitive multi-residue indirect competitive enzyme-linked immunosorbent assay for the antibacterial synergists in samples of animal origin. Food Chem. 2019;280:20-26. DOI: 10.1016/j.foodchem.2018.12.040. PMID: 30642487. View Source
